Glycyl-L-serylglycylglycylglycylglycine
Description
Glycyl-L-serylglycylglycylglycylglycine is a hexapeptide with the sequence Gly-Ser-Gly-Gly-Gly-Gly. The compound’s molecular formula is C₁₀H₁₈N₄O₇, with a molar mass of 306.27 g/mol . Its structure includes three hydrogen bond donors and seven hydrogen bond acceptors, contributing to solubility in aqueous solutions.
Properties
CAS No. |
219724-66-0 |
|---|---|
Molecular Formula |
C13H22N6O8 |
Molecular Weight |
390.35 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O8/c14-1-8(21)19-7(6-20)13(27)18-4-11(24)16-2-9(22)15-3-10(23)17-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,24)(H,17,23)(H,18,27)(H,19,21)(H,25,26)/t7-/m0/s1 |
InChI Key |
PRMAYICINATMMZ-ZETCQYMHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative conditions can modify the serine residues, potentially forming serine derivatives.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or proteolytic enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Carbodiimides for activation and coupling reagents.
Major Products
Hydrolysis: Glycine and serine.
Oxidation: Oxidized serine derivatives.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Glycyl-L-serylglycylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Synthetic Biology: Utilized in the design of synthetic proteins and enzymes.
Industrial Applications: Employed in the production of recombinant proteins and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Glycyl-L-serylglycylglycylglycylglycine with related peptides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | XLogP3 | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈N₄O₇ | 306.27 | 3 / 7 | -3.2* | Contains serine; hydrophilic |
| Glycylglycine (Gly-Gly) | C₄H₈N₂O₃ | 132.12 | 3 / 4 | -2.9 | Simplest dipeptide; high solubility |
| Valylglycylglycine (Val-Gly-Gly) | C₇H₁₃N₃O₄ | 203.20 | 4 / 5 | -1.5 | Branched valine; moderate hydrophobicity |
| Hexaglycine (Gly₆) | C₁₂H₂₀N₆O₇ | 360.33 | 6 / 10 | -4.5 | All-glycine chain; flexible backbone |
| Glycylglycyl-L-prolylglycine | C₁₃H₂₁N₅O₆ | 343.34 | 5 / 9 | -3.8 | Proline introduces rigidity |
*Estimated based on analogous structures.
Key Observations :
- Hydrophilicity : this compound’s XLogP3 (-3.2) is comparable to Gly₆ (-4.5), both being highly hydrophilic due to glycine’s dominance and serine’s hydroxyl group . Valylglycylglycine, with a valine residue, is less hydrophilic (XLogP3: -1.5) .
- Structural Flexibility : The absence of bulky residues (e.g., valine, proline) in this compound and Gly₆ allows greater conformational flexibility compared to proline-containing peptides, which adopt rigid turns .
- Biological Interactions : Serine’s hydroxyl group may enable post-translational modifications (e.g., phosphorylation), unlike Gly₆ or Val-Gly-Gly .
Functional and Application Differences
(a) Glycylglycine (Gly-Gly)
- Role : Commonly used as a buffer in biochemical assays (pH 8.0–8.5) due to its stability and low interference .
- Limitations : Lacks functional groups for targeted interactions, limiting its use in drug delivery or enzymatic studies.
(b) Hexaglycine (Gly₆)
- Applications : Serves as a model for studying peptide self-assembly and amyloid formation. Its simplicity makes it ideal for computational studies .
- Comparison: Unlike this compound, Gly₆ cannot participate in redox or signaling pathways due to the absence of reactive side chains.
(c) Proline-Containing Peptides (e.g., Glycylglycyl-L-prolylglycine)
- Structural Impact : Proline induces kinks in the peptide backbone, stabilizing secondary structures like β-turns. This contrasts with this compound’s linear flexibility .
- Thermal Stability : Proline-containing peptides often exhibit higher thermal stability, advantageous in industrial enzymes or biomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
